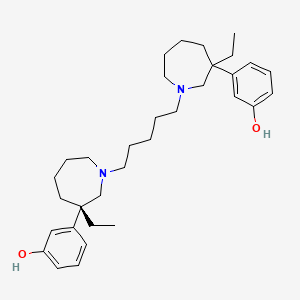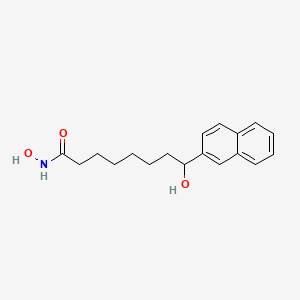
N,8-dihydroxy-8-(naphthalen-2-yl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
特定の酵素に対する阻害効果が研究されており、特に住血吸虫症などの寄生虫病の治療における薬物開発の候補となっています .
2. 製法
合成経路と反応条件: N,8-ジヒドロキシ-8-(ナフタレン-2-イル)オクタンアミドの合成は、通常、多段階有機反応を伴います。プロセスは、ナフタレン誘導体の調製から始まり、オクタンアミド鎖の導入が行われます。主なステップには以下が含まれます。
ニトロ化と還元: ナフタレンはニトロ化されてニトロナフタレンを形成し、これは次にアミノナフタレンに還元されます。
アミド化: アミノナフタレンは、適切なオクタン酸誘導体と反応してオクタンアミド構造を形成します。
ヒドロキシル化: ヒドロキシル基は、制御された酸化反応により、オクタンアミド鎖の8位に導入されます。
工業的生産方法: N,8-ジヒドロキシ-8-(ナフタレン-2-イル)オクタンアミドの工業的生産は、同様の合成経路を伴いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器とクロマトグラフィーや結晶化などの高度な精製技術を採用しています。
反応の種類:
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、キノンを形成します。
還元: 還元反応は、アミド中のカルボニル基をアミンに変換できます。
置換: ナフタレン部分の芳香環は、求電子置換反応に参加できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: パラジウム触媒を用いた水素ガスまたは水素化リチウムアルミニウムを使用します。
置換: ルイス酸触媒の存在下で、臭素または塩素などのハロゲン化剤を使用します。
主な生成物:
酸化: ナフトキノンの形成。
還元: 第一アミンの形成。
置換: ハロゲン化ナフタレン誘導体の形成。
4. 科学研究への応用
N,8-ジヒドロキシ-8-(ナフタレン-2-イル)オクタンアミドは、酵素阻害剤としての可能性について広く研究されています。以下のような分野で有望な結果が得られています。
医薬品化学:
生物学研究: 酵素-基質相互作用と酵素阻害剤の開発を理解するための研究で使用されています。
工業的用途: 反応性の官能基を持つため、他の複雑な有機分子の合成に利用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,8-dihydroxy-8-(naphthalen-2-yl)octanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the octanamide chain. Key steps include:
Nitration and Reduction: Naphthalene undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Amidation: The aminonaphthalene is reacted with an appropriate octanoic acid derivative to form the octanamide structure.
Hydroxylation: Hydroxyl groups are introduced at the 8th position of the octanamide chain through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group in the amide to an amine.
Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
N,8-Dihydroxy-8-(naphthalen-2-yl)octanamide has been extensively studied for its potential as an enzyme inhibitor. It has shown promise in:
Medicinal Chemistry:
Biological Research: Used in studies to understand enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
作用機序
この化合物は、主にヒストン脱アセチル化酵素(HDAC)の阻害を通じて作用します。HDACの活性部位に結合することにより、ヒストンタンパク質の脱アセチル化を阻害し、アセチル化ヒストンの蓄積をもたらします。 これは遺伝子発現の変化をもたらし、癌細胞の細胞周期停止やアポトーシスを誘導する可能性があります . その分子標的は、酵素活性に不可欠なHDACの触媒コア内の亜鉛イオンです .
類似化合物:
トリコスタチンA: 同様の作用機序を持つ別のHDAC阻害剤。
ボリノスタット: 癌治療に使用される、臨床的に承認されているHDAC阻害剤。
ロミデプシン: HDACを阻害する環状ペプチドであり、皮膚T細胞リンパ腫の治療に使用されています。
独自性: N,8-ジヒドロキシ-8-(ナフタレン-2-イル)オクタンアミドは、特に住血吸虫などの寄生生物に見られる特定のHDACアイソフォームに対する特異的な結合親和性と選択性を有するため、独特です . この選択性により、他のHDAC阻害剤と比べて、副作用の可能性が低い標的療法の開発のための有望な候補となっています。
類似化合物との比較
Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC and is used in the treatment of cutaneous T-cell lymphoma.
Uniqueness: N,8-Dihydroxy-8-(naphthalen-2-yl)octanamide is unique due to its specific binding affinity and selectivity for certain HDAC isoforms, particularly those found in parasitic organisms like Schistosoma mansoni . This selectivity makes it a promising candidate for the development of targeted therapies with potentially fewer side effects compared to other HDAC inhibitors.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
N,8-dihydroxy-8-naphthalen-2-yloctanamide |
InChI |
InChI=1S/C18H23NO3/c20-17(9-3-1-2-4-10-18(21)19-22)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17,20,22H,1-4,9-10H2,(H,19,21) |
InChIキー |
JWCSCYWHCCHTEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CCCCCCC(=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




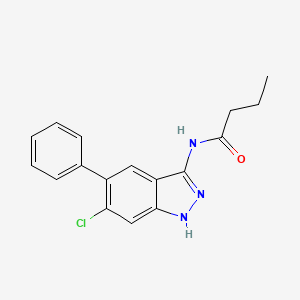

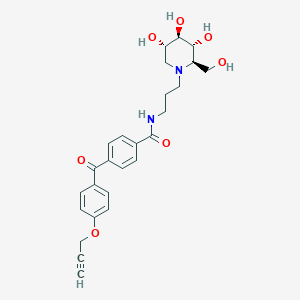

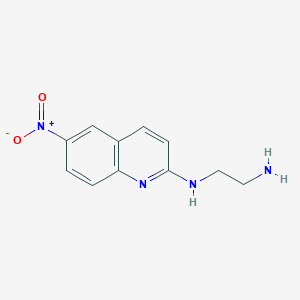

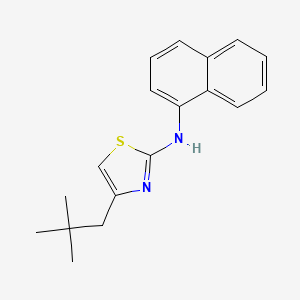
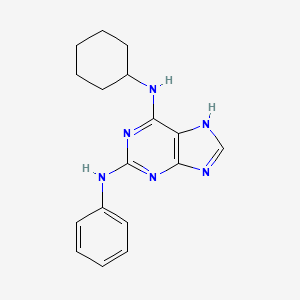
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)

